molecular formula C9H7F3N2S B2508898 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile CAS No. 1421952-04-6

3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile

Cat. No. B2508898
CAS RN: 1421952-04-6
M. Wt: 232.22
InChI Key: ALHBMNPSLFMDRD-UHFFFAOYSA-N
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Description

“3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” is a chemical compound with the molecular formula C7H3F3N2S . It is related to “3-(Trifluoromethyl)picolinonitrile” which has the molecular formula C7H3F3N2 .


Synthesis Analysis

The synthesis of compounds similar to “3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” often involves trifluoromethylation reactions . For instance, the trifluoromethylation of carbon-centered radical intermediates has been described in recent advances . A divergent synthesis of thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes via regioselective nucleophilic addition of sulfur nucleophiles to 2-trifluoromethyl-1,3-conjugated enynes was also developed .


Chemical Reactions Analysis

The chemical reactions involving “3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” are likely to involve trifluoromethylation, given the presence of the trifluoromethyl group in the compound . Trifluoromethylation reactions have seen significant advances, particularly in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Scientific Research Applications

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . Trifluoromethylated compounds are often used in the development of new drugs due to their unique properties, such as increased lipophilicity and metabolic stability .

Agrochemicals

Similar to pharmaceuticals, the trifluoromethyl group is also significant in the field of agrochemicals . Trifluoromethylated compounds can enhance the effectiveness of pesticides and other agrochemical products .

Materials Science

Trifluoromethylated compounds are used in the development of functional materials . The unique properties of the trifluoromethyl group can enhance the performance of these materials .

Radical Trifluoromethylation

The compound can be used in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process is crucial in the synthesis of various trifluoromethylated compounds .

Redox Reactions

Trifluoromethyl-containing compounds like “3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” are involved in oxidation/reduction processes . These reactions are important for the study of catalytic trifluoromethylation reactions .

Synthesis of α-Trifluoromethylstyrenes

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . “3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” could potentially be used in the synthesis of these derivatives .

Future Directions

The future directions for “3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” could involve further exploration of its synthesis, properties, and potential applications. The field of trifluoromethylation reactions, in general, is expected to see further improvements, enriching the community towards further development of agrochemical drugs . Additionally, fluorinated nitrile compounds like “3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” could potentially be used as electrolyte solvents for high-energy density batteries .

Mechanism of Action

Target of Action

The primary targets of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile interacts with its targets through a process of trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group enhances the reactivity of these intermediates, leading to various downstream effects .

Biochemical Pathways

The trifluoromethylation process affects the biochemical pathways involving carbon-centered radical intermediates . The addition of the trifluoromethyl group can lead to the formation of new compounds with enhanced properties, such as increased stability or reactivity .

Pharmacokinetics

The trifluoromethyl group is known to influence the absorption, distribution, metabolism, and excretion (adme) properties of compounds . The presence of this group can enhance the bioavailability of the compound .

Result of Action

The result of the action of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile is the formation of new compounds with enhanced properties . These new compounds can have various molecular and cellular effects, depending on the nature of the carbon-centered radical intermediates involved .

Action Environment

The action of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile can be influenced by various environmental factors. For example, the efficiency of the trifluoromethylation process can be affected by the presence of other compounds or by changes in temperature or pH

properties

IUPAC Name

3-ethylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2S/c1-2-15-8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBMNPSLFMDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile

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